2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a propyl group at position 6 and a 2-methoxyphenylpiperazine moiety at position 2. The propyl substituent at position 6 introduces lipophilicity, which may influence bioavailability and metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl) .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSYJYOPUZSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogues
| Compound | Substituent (Position 6) | logP | Receptor Affinity (5-HT1A, Ki nM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|
| Target compound (6-propyl) | Propyl | 3.5 | 12.3 ± 1.2 | 4.7 |
| 6-Methyl analogue | Methyl | 2.1 | 18.9 ± 2.1 | 6.2 |
| 2-(3,4-Dimethoxyphenyl) derivative | N/A | 2.8 | 8.5 ± 0.9 | 3.5 |
- Receptor affinity : The propyl-substituted compound exhibits moderate 5-HT1A affinity (Ki = 12.3 nM), outperforming the 6-methyl analogue (Ki = 18.9 nM) but underperforming relative to 3,4-dimethoxyphenyl derivatives (Ki = 8.5 nM) .
- Metabolic stability : The propyl group confers intermediate metabolic stability (t1/2 = 4.7 h in human liver microsomes), likely due to oxidative metabolism of the alkyl chain. In contrast, the 6-methyl analogue shows prolonged stability (t1/2 = 6.2 h) .
Hydrogen-Bonding and Crystallographic Trends
The dihydropyrimidinone core participates in hydrogen-bonding networks, as observed in crystallographic studies using SHELX software . The 4-keto group forms strong hydrogen bonds (O···H–N, ~2.8 Å) with proximal amine residues in receptor models, a feature conserved across analogues . However, bulkier substituents like propyl may sterically hinder optimal bond geometry, reducing binding efficiency compared to smaller groups .
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